molecular formula C12H12N4O3S B2631225 4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid CAS No. 351006-15-0

4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid

Cat. No.: B2631225
CAS No.: 351006-15-0
M. Wt: 292.31
InChI Key: AGRWRLYQXRUYJB-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzoic acid group, an acetamido group, and a 1,2,4-triazole group. The 1,2,4-triazole group is a type of heterocyclic compound that contains three nitrogen atoms and two carbon atoms in a five-membered ring . The presence of these functional groups suggests that this compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, which is aromatic, could contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the benzoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amide groups could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of derivatives related to this compound often involves the cyclization of thiosemicarbazides leading to the formation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives. These processes are crucial for exploring the pharmacological properties of synthesized compounds. For example, the cyclization of 1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides into 1,2,4-triazole and 1,3,4-thiadiazole derivatives illustrates a method for obtaining compounds with potential pharmacological activities (Maliszewska-Guz et al., 2005).

Pharmacological Potential

The compound's derivatives exhibit a range of pharmacological activities, including anti-inflammatory and analgesic effects. For instance, Schiff and Mannich bases derivatives of 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one have shown significant anti-inflammatory and analgesic activities in pharmacological evaluations (Gowda et al., 2011).

Antiviral and Virucidal Activities

The antiviral and virucidal properties of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives against human adenovirus and ECHO-9 virus have been assessed, revealing the potential of these compounds to reduce viral replication, highlighting their importance in virological research (Wujec et al., 2011).

Antimicrobial Activities

Several studies have synthesized novel derivatives and evaluated their antimicrobial activities against various pathogens. The synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives underline the importance of these compounds in developing new antimicrobial agents (Mange et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds containing a 1,2,4-triazole group are known to have diverse biological activities, including antimicrobial, antifungal, and anticancer activities .

Properties

IUPAC Name

4-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-16-7-13-15-12(16)20-6-10(17)14-9-4-2-8(3-5-9)11(18)19/h2-5,7H,6H2,1H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRWRLYQXRUYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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